molecular formula C20H18BrN3OS B2534314 4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-94-9

4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2534314
CAS No.: 450343-94-9
M. Wt: 428.35
InChI Key: JSYXXMLIYYVFNP-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-bromobenzamide moiety at position 2. Its molecular formula is C₂₁H₁₈BrN₃OS, with a molecular weight of 440.36 g/mol.

Properties

IUPAC Name

4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYXXMLIYYVFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using a dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thienopyrazole intermediate and a suitable amine or amide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrazole core or the dimethylphenyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of thienopyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.22 to 0.30 μg/mL against these pathogens.

CompoundMIC (μg/mL)Target Pathogen
4-Bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through various models. It has demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Cancer Research

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various cancer-related targets. These studies help in understanding the mechanism of action and guiding further modifications to enhance efficacy.

Material Science

Due to its unique structural features, this compound is also being explored for applications in material science. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials such as sensors and catalysts.

Case Study 1: Antimicrobial Efficacy

In a recent study published in PMC, researchers synthesized a series of thienopyrazole derivatives and evaluated their antimicrobial activity through a turbidimetric method. The results indicated that compounds similar to this compound exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of thienopyrazole derivatives using carrageenan-induced edema models in rats. The findings suggested that these compounds significantly reduced inflammation compared to control groups.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thienopyrazole core can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of the target compound with structurally related analogs from the literature:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Notable Properties
4-Bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (Target Compound) C₂₁H₁₈BrN₃OS 2,3-Dimethylphenyl, 4-bromobenzamide Not reported Not reported Enhanced steric bulk from dimethylphenyl; bromine may improve halogen bonding interactions .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₆BrN₃O₂S 4-Methylphenyl, 5-oxo-thienopyrazole Not reported Not reported Presence of 5-oxo group increases polarity; methylphenyl reduces steric hindrance compared to dimethylphenyl .
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄Br₂N₄O₃S Dual bromophenyl groups, sulfonamide, tetrahydroindole 200–201 79.3 Sulfonamide enhances solubility; dual bromine atoms may amplify halogen bonding and cytotoxicity .
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide C₁₂H₁₃N₃O Ethyl group, 5-methylpyrazole Not reported Not reported Simpler structure with lower molecular weight; lacks bromine, reducing potential halogen bonding .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₅F₂N₆O₄S Fluorophenyl, chromen-4-one, sulfonamide 175–178 28 Fluorine atoms improve metabolic stability; chromenone core may enhance π-π stacking interactions .

Key Observations from Structural Comparisons

Substituent Effects on Bioactivity :

  • The 2,3-dimethylphenyl group in the target compound introduces greater steric hindrance compared to the 4-methylphenyl analog (). This may reduce binding flexibility but improve selectivity for sterically constrained enzyme pockets.
  • Bromine substitution (present in the target compound and ) enhances halogen bonding, a critical interaction in kinase inhibition .

Functional Group Contributions :

  • Sulfonamide-containing analogs (e.g., and ) exhibit higher solubility in aqueous media due to the sulfonamide’s hydrogen-bonding capacity .
  • Fluorine substituents () improve metabolic stability and membrane permeability compared to bromine, albeit with reduced halogen-bonding strength .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to , involving Suzuki coupling or amidation reactions. However, yields and purity data remain unreported in available sources.
  • Higher yields (e.g., 79.3% in ) correlate with simpler purification steps, such as crystallization, compared to multi-step protocols for fluorinated derivatives (e.g., 28% yield in ) .

Research Findings and Implications

  • highlights the importance of bromine in enhancing cytotoxicity, with dual bromophenyl groups showing synergistic effects in enzyme inhibition .
  • suggests that positional isomerism (e.g., 2,3-dimethylphenyl vs. 4-methylphenyl) significantly alters steric and electronic profiles, impacting drug-receptor interactions .
  • underscores the trade-off between halogen size and metabolic stability, where fluorine offers advantages over bromine in pharmacokinetics but may reduce binding affinity .

Biological Activity

4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structural characteristics of this compound suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18BrN3OS

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It has been shown to inhibit key enzymes and receptors involved in tumor growth and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds in the thienopyrazole class have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

Biological Activity Data

Biological Activity Tested Effect Reference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in TNF-α production
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a series of thienopyrazole derivatives for their anticancer properties. The compound exhibited significant inhibitory effects on cancer cell lines, suggesting potential as a lead compound for further drug development .
  • Anti-inflammatory Effects : Research indicated that thienopyrazole derivatives could effectively reduce inflammation in animal models by inhibiting the NF-kB pathway, which is pivotal in inflammatory responses .
  • Antimicrobial Properties : A related study assessed the antimicrobial activity of various pyrazole derivatives against pathogenic bacteria and fungi. The findings indicated that similar structural compounds showed promising activity against several strains .

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